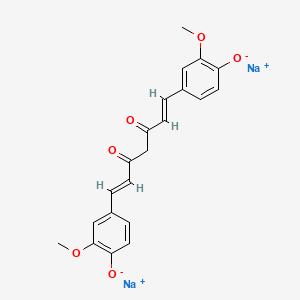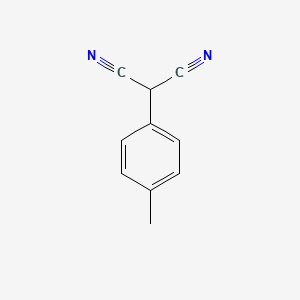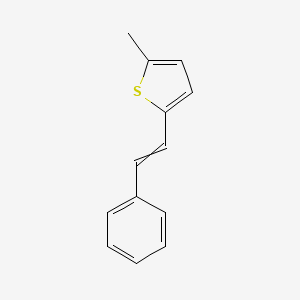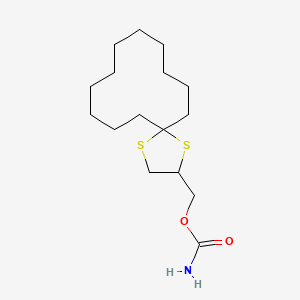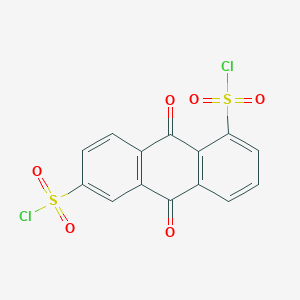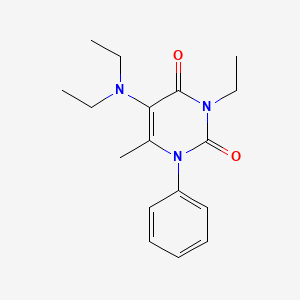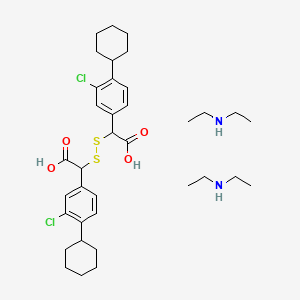
alpha,alpha'-Di(m-chloro-p-cyclohexylphenyl)-alpha',alpha'-dithiodiacetic acid diethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of chloro and cyclohexylphenyl groups. The final steps often involve the formation of the dithiodiacetic acid and its subsequent reaction with diethylamine to form the diethylammonium salt. Common reagents used in these reactions include chlorinating agents, cyclohexylphenyl derivatives, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialized materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha,alpha’-Di(m-chlorophenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
- Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
Uniqueness
Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is unique due to its combination of chloro and cyclohexylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
36612-28-9 |
|---|---|
Formule moléculaire |
C36H54Cl2N2O4S2 |
Poids moléculaire |
713.9 g/mol |
Nom IUPAC |
2-[[carboxy-(3-chloro-4-cyclohexylphenyl)methyl]disulfanyl]-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C28H32Cl2O4S2.2C4H11N/c29-23-15-19(11-13-21(23)17-7-3-1-4-8-17)25(27(31)32)35-36-26(28(33)34)20-12-14-22(24(30)16-20)18-9-5-2-6-10-18;2*1-3-5-4-2/h11-18,25-26H,1-10H2,(H,31,32)(H,33,34);2*5H,3-4H2,1-2H3 |
Clé InChI |
KCDZGPBNSVLSDN-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)SSC(C3=CC(=C(C=C3)C4CCCCC4)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


